molecular formula C23H20BrCl2N3O4S B297601 N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide

N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide

Cat. No. B297601
M. Wt: 585.3 g/mol
InChI Key: LNOJPAKBDROQDG-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide involves the inhibition of specific enzymes and pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been found to activate the apoptotic pathway, leading to the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide has been found to have a low toxicity profile in vitro and in vivo. It has been shown to have selective cytotoxicity towards cancer cells, while sparing normal cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide in lab experiments is its selective cytotoxicity towards cancer cells. This allows for the investigation of its potential as a cancer treatment without harming normal cells. However, one limitation is the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide. One direction is the investigation of its potential use in combination with other cancer treatments to enhance their efficacy. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective anticancer agents.

Synthesis Methods

The synthesis of N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide involves the reaction of N-benzyl-2,5-dichlorobenzenesulfonamide with 5-bromo-2-methoxybenzaldehyde and hydrazine hydrate in the presence of acetic acid. The product is then purified using column chromatography.

Scientific Research Applications

N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use as an antimicrobial agent.

properties

Product Name

N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide

Molecular Formula

C23H20BrCl2N3O4S

Molecular Weight

585.3 g/mol

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H20BrCl2N3O4S/c1-33-21-10-7-18(24)11-17(21)13-27-28-23(30)15-29(14-16-5-3-2-4-6-16)34(31,32)22-12-19(25)8-9-20(22)26/h2-13H,14-15H2,1H3,(H,28,30)/b27-13+

InChI Key

LNOJPAKBDROQDG-UVHMKAGCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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